molecular formula C16H21F2N B14222640 N-Benzyl-8,8-difluoro-N-methylbicyclo[5.1.0]octan-1-amine CAS No. 823178-51-4

N-Benzyl-8,8-difluoro-N-methylbicyclo[5.1.0]octan-1-amine

Katalognummer: B14222640
CAS-Nummer: 823178-51-4
Molekulargewicht: 265.34 g/mol
InChI-Schlüssel: LNRTXSSGNNEMDG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Benzyl-8,8-difluoro-N-methylbicyclo[510]octan-1-amine is a chemical compound characterized by its unique bicyclic structure

Vorbereitungsmethoden

The synthesis of N-Benzyl-8,8-difluoro-N-methylbicyclo[5.1.0]octan-1-amine typically involves several steps. One common method includes the enantioselective construction of the bicyclic scaffold, which can be achieved through various synthetic routes. For instance, the stereochemical control can be achieved directly in the transformation that generates the bicyclic architecture or through a desymmetrization process starting from achiral derivatives . Industrial production methods may involve optimizing these synthetic routes to ensure scalability and cost-effectiveness.

Analyse Chemischer Reaktionen

N-Benzyl-8,8-difluoro-N-methylbicyclo[5.1.0]octan-1-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or aldehydes, while substitution reactions can introduce different functional groups into the molecule .

Wissenschaftliche Forschungsanwendungen

This compound has several scientific research applications. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology and medicine, it may serve as a lead compound for the development of new drugs due to its unique structural features.

Wirkmechanismus

The mechanism by which N-Benzyl-8,8-difluoro-N-methylbicyclo[5.1.0]octan-1-amine exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biological processes, making the compound a potential candidate for drug development. The exact molecular targets and pathways involved depend on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

N-Benzyl-8,8-difluoro-N-methylbicyclo[5.1.0]octan-1-amine can be compared with other similar compounds, such as N-Allyl-8-benzyl-8-azabicyclo[3.2.1]octan-3-amine and 8-oxa-3-azabicyclo[3.2.1]octane hydrochloride These compounds share similar bicyclic structures but differ in their functional groups and specific applications The uniqueness of N-Benzyl-8,8-difluoro-N-methylbicyclo[51

Eigenschaften

CAS-Nummer

823178-51-4

Molekularformel

C16H21F2N

Molekulargewicht

265.34 g/mol

IUPAC-Name

N-benzyl-8,8-difluoro-N-methylbicyclo[5.1.0]octan-1-amine

InChI

InChI=1S/C16H21F2N/c1-19(12-13-8-4-2-5-9-13)15-11-7-3-6-10-14(15)16(15,17)18/h2,4-5,8-9,14H,3,6-7,10-12H2,1H3

InChI-Schlüssel

LNRTXSSGNNEMDG-UHFFFAOYSA-N

Kanonische SMILES

CN(CC1=CC=CC=C1)C23CCCCCC2C3(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.